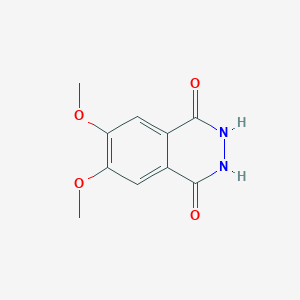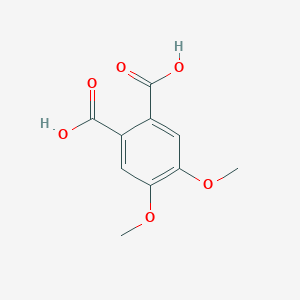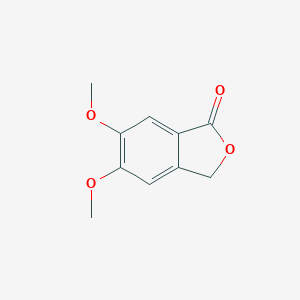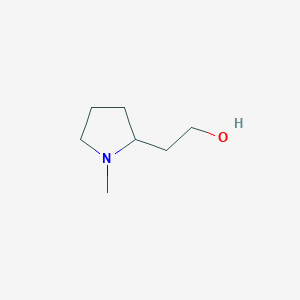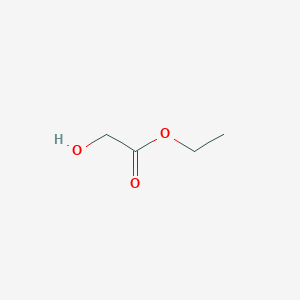![molecular formula C9H12O B046787 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) CAS No. 121383-74-2](/img/structure/B46787.png)
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-EMC and is a synthetic stimulant that belongs to the cathinone class. The compound has a chemical formula of C10H13NO and a molecular weight of 163.22 g/mol.
Wirkmechanismus
The mechanism of action of 4-EMC is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-EMC are similar to other stimulants such as amphetamines and cocaine. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in increased energy, alertness, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-EMC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, there are also limitations to the use of 4-EMC in laboratory experiments. The compound is highly addictive and can lead to various adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using the compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-EMC. One potential area of research is the development of new therapeutic applications for the compound. The compound has shown promise in the treatment of various neurological disorders, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the development of new synthetic stimulants that are safer and more effective than existing compounds.
Conclusion
In conclusion, 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a relatively simple synthesis method and has been extensively studied for its potential applications in neuroscience. However, caution should be exercised when handling and using the compound due to its addictive nature and potential adverse effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapeutic applications for the compound.
Synthesemethoden
The synthesis of 4-EMC involves the reaction of 4-methylcyclohexanone with ethyl magnesium bromide, followed by the reaction of the resulting product with acetylene. The final product is purified using column chromatography to obtain pure 4-EMC. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-EMC has been extensively studied for its potential applications in various fields. One of the main applications of 4-EMC is in the field of neuroscience. The compound has been shown to have a significant impact on the central nervous system, leading to increased levels of dopamine and serotonin. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121383-74-2 |
|---|---|
Produktname |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1S,4R,6R)-4-ethynyl-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-3-7-4-5-9(2)8(6-7)10-9/h1,7-8H,4-6H2,2H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
FACYSRGXACWGNI-HLTSFMKQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@H]1O2)C#C |
SMILES |
CC12CCC(CC1O2)C#C |
Kanonische SMILES |
CC12CCC(CC1O2)C#C |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



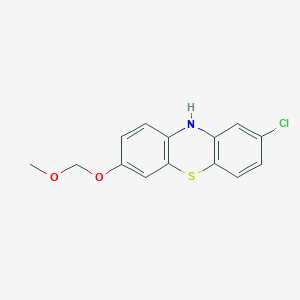
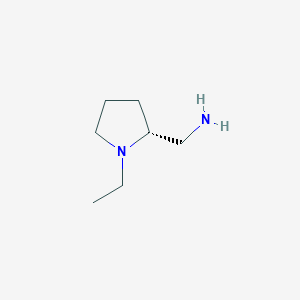
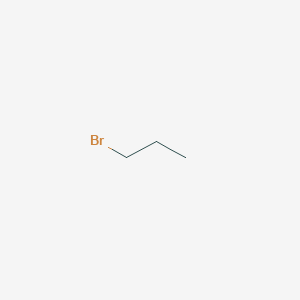
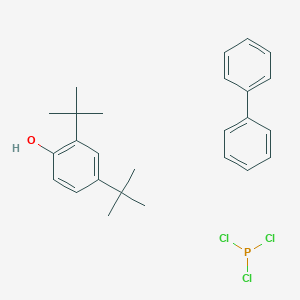
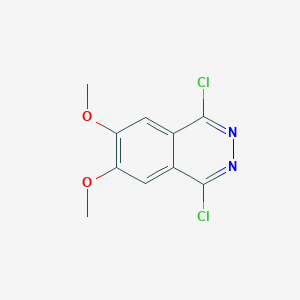
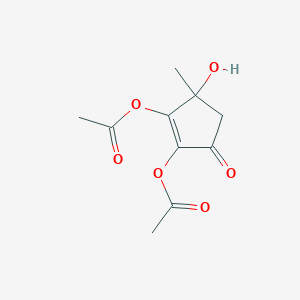
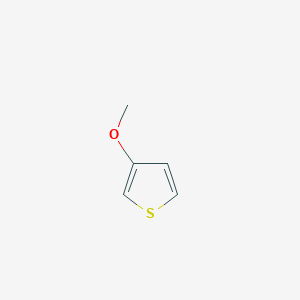
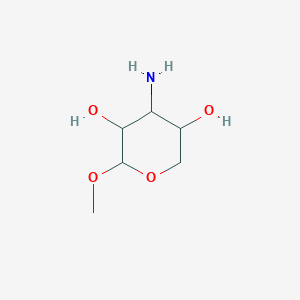
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
